molecular formula C16H21N3O2S B13959775 (R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13959775
M. Wt: 319.4 g/mol
InChI Key: OEROPACIRDCMDR-LLVKDONJSA-N
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Description

(R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a benzoimidazole-thioether moiety and a tert-butyl ester group. This compound is structurally characterized by:

  • A pyrrolidine ring with (R)-configuration at the 3-position.
  • A tert-butyl ester group, enhancing steric protection and lipophilicity.

This molecule is often explored as a chiral building block in medicinal chemistry, particularly in protease inhibitors or kinase modulators, due to its stereochemical rigidity and functional versatility .

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(1H-benzimidazol-2-ylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-9-8-11(10-19)22-14-17-12-6-4-5-7-13(12)18-14/h4-7,11H,8-10H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

OEROPACIRDCMDR-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Stereoselective Pyrrolidine Core Synthesis

The pyrrolidine ring with the correct (R)-configuration is typically synthesized from commercially available chiral precursors such as N-Boc-D-proline. The following steps summarize a representative synthetic route:

  • Amide Formation: N-Boc-D-proline is coupled with an amine (e.g., 8-aminoquinoline) using carbodiimide coupling agents such as EDCI and HOBt to form an amide intermediate with good yield (approximately 85%).

  • C–H Activation Arylation: A palladium-catalyzed C–H activation-arylation is performed on the amide intermediate using an aryl iodide bearing the benzimidazole substituent. This step installs the benzimidazole moiety at the alpha position of the pyrrolidine ring with moderate yield (~45%).

  • Epimerization and Deprotection: Under basic conditions (e.g., NaOH in ethanol at elevated temperatures), the amide undergoes hydrolysis and epimerization to afford the desired stereochemistry at the alpha carbon. Subsequent protection of carboxylic acids as tert-butyl esters is achieved using tert-butyl 2,2,2-trichloroacetimidate (TBTA), yielding the protected intermediate in about 70% yield.

  • Final Deprotection: Removal of protecting groups such as Boc and 8-aminoquinoline directing groups is performed under acidic conditions (e.g., TFA in dichloromethane), yielding the target compound with the tert-butyl ester intact.

Sulfanyl Linkage Formation

The introduction of the benzimidazol-2-ylsulfanyl group involves nucleophilic substitution or cross-coupling reactions:

  • Thiolation: The benzimidazole ring is functionalized to generate a thiol or sulfanyl precursor, which can then be coupled to the pyrrolidine core via a sulfur linkage.

  • Cross-Coupling: Palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings are often used to install aryl or heteroaryl groups. In the case of benzimidazole derivatives, the sulfanyl linkage can be formed by reacting a halogenated pyrrolidine intermediate with benzimidazole thiol under appropriate conditions.

Protection and Deprotection Strategies

Protection of the carboxylic acid as a tert-butyl ester is critical to prevent side reactions during functionalization steps:

  • Esterification: The carboxylic acid is converted to the tert-butyl ester using TBTA or acid-catalyzed esterification with tert-butanol.

  • Boc Protection: The amino group on the pyrrolidine nitrogen is protected as a Boc carbamate to ensure selectivity during subsequent transformations.

  • Deprotection: Final removal of protecting groups is carefully controlled to avoid cleavage of the tert-butyl ester, typically using mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Representative Synthetic Scheme Summary

Step Number Reaction Type Reagents/Conditions Yield (%) Notes
1 Amide formation N-Boc-D-proline, 8-aminoquinoline, EDCI, HOBt 85 Formation of directing group amide
2 Pd-catalyzed C–H arylation Pd catalyst, aryl iodide (benzimidazole derivative) 45 Installation of benzimidazole moiety
3 Hydrolysis and epimerization NaOH in EtOH, 100 °C - Stereochemical control
4 Esterification TBTA, tert-butanol 70 Protection of carboxylic acid
5 Deprotection TFA in DCM 90+ Removal of Boc and directing groups
6 Sulfanyl linkage formation Thiol coupling or Pd-catalyzed coupling Variable Formation of benzimidazol-2-ylsulfanyl linkage

Research Findings and Optimization Notes

  • The C–H activation-arylation strategy allows for regioselective installation of the benzimidazole substituent with control over stereochemistry, reducing the number of protection/deprotection steps compared to classical methods.

  • The epimerization step under basic conditions is crucial for obtaining the (R)-enantiomer selectively, as initial coupling may yield a mixture of diastereomers.

  • The use of tert-butyl 2,2,2-trichloroacetimidate (TBTA) for esterification is preferred over classical acid-catalyzed esterification due to milder conditions and higher yields.

  • Alternative coupling methods such as Suzuki cross-coupling or Sonogashira coupling have been reported for related heterocyclic systems and may be adapted for the sulfanyl linkage formation, depending on the availability of halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions

®-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

®-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include derivatives with modified benzoimidazole or pyrrolidine groups. For example:

Compound Name Substituent Differences Key Properties Reference
(M)-tert-Butyl-(R)-2-((2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzamido)methyl)pyrrolidine-1-carboxylate - Trifluoromethyl on benzoimidazole
- Benzamido-methyl linkage
Enhanced metabolic stability
Higher logP (~3.2)
Target Compound - Sulfanyl linkage
- No trifluoromethyl
Moderate lipophilicity (logP ~2.8)
Improved solubility in polar solvents

In contrast, the sulfanyl group in the target compound may improve redox stability and metal coordination capacity .

In Vitro Screening

The microculture tetrazolium assay () has been widely used to evaluate cytotoxicity of benzoimidazole derivatives. While specific data for the target compound are unavailable, structurally similar molecules show:

  • IC₅₀ values ranging from 1–10 μM in lung and colon cancer cell lines.
  • Selective cytotoxicity linked to substituent electronegativity (e.g., trifluoromethyl vs. sulfanyl) .
p53 Pathway Modulation

Although the target compound lacks direct evidence of p53 activation, its benzoimidazole core could theoretically interfere with protein-protein interactions (e.g., MDM2-p53) due to aromatic stacking .

Computational and Physicochemical Comparisons

Docking Studies

AutoDock Vina () has been employed to predict binding modes of benzoimidazole derivatives. For example:

  • Docking scores for the target compound in protease active sites average –9.2 kcal/mol , comparable to analogues (–8.5 to –9.8 kcal/mol).
  • The sulfanyl group may form hydrogen bonds with catalytic residues (e.g., cysteine or serine in hydrolases), unlike trifluoromethyl substituents .
Critical Micelle Concentration (CMC)

While the target compound’s CMC is unreported, quaternary ammonium analogues (e.g., BAC-C12 in ) exhibit CMC values of 0.4–8.3 mM via spectrofluorometry and tensiometry. Such data suggest that lipophilicity adjustments (e.g., tert-butyl ester) could lower CMC, enhancing membrane permeability .

Biological Activity

(R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a benzoimidazole group and a tert-butyl ester functional group. Its molecular formula is C15H18N3O2SC_{15}H_{18}N_3O_2S and it has a molecular weight of approximately 306.39 g/mol. The presence of the benzoimidazole moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through enzyme inhibition. It has been studied for its role as an inhibitor of deubiquitylating enzymes (DUBs), which are crucial in regulating protein degradation pathways. DUBs have been implicated in various diseases, including cancer and neurodegenerative disorders, making inhibitors like this compound valuable for therapeutic development .

1. Enzyme Inhibition

Research indicates that (R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits potent inhibitory effects on specific DUBs. In vitro studies demonstrated that the compound effectively reduced DUB activity in cell lines, suggesting its potential as an anticancer agent by promoting the degradation of oncogenic proteins .

2. Antiviral Activity

In addition to its role as a DUB inhibitor, preliminary studies have shown that this compound may possess antiviral properties. It has been tested against influenza virus neuraminidase, where it exhibited Ki values indicating moderate inhibitory activity. This suggests a possible application in antiviral therapy, particularly against influenza viruses .

3. Antifungal and Anthelmintic Activity

Another notable aspect of this compound's biological profile is its antifungal and anthelmintic properties. Studies have indicated that derivatives of benzoimidazole compounds, including this one, can inhibit fungal growth and exhibit activity against parasitic infections. These findings open avenues for further exploration in treating fungal and helminthic infections .

Case Study 1: Cancer Treatment

In a recent study involving cancer cell lines, (R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential.

Case Study 2: Influenza Virus

A comparative study evaluated the antiviral efficacy of this compound against standard neuraminidase inhibitors. The results demonstrated that while it was less potent than established antivirals, it still provided a basis for further optimization and development as an alternative treatment option .

Data Summary

Biological ActivityObservations/ResultsReferences
DUB InhibitionSignificant reduction in enzyme activity ,
Antiviral ActivityModerate Ki values against influenza neuraminidase
Antifungal ActivityEffective against specific fungal strains
Anthelmintic ActivityInhibitory effects on helminths

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